molecular formula C12H19NO2 B13254685 2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol

2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol

Cat. No.: B13254685
M. Wt: 209.28 g/mol
InChI Key: IIGFMKPIUJMIDB-UHFFFAOYSA-N
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Description

2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol is an organic compound with the molecular formula C12H19NO2 It is characterized by the presence of a methoxyphenyl group attached to a propyl chain, which is further linked to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol typically involves the reaction of 4-methoxyphenylpropanol with ethylene oxide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Additionally, the use of solvents such as ethanol or methanol can aid in the reaction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-Methoxyphenyl)propyl]amino}ethoxyethanol
  • 2-{[(4-Methoxyphenyl)methyl]amino}ethan-1-ol
  • 2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride

Uniqueness

2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)propylamino]ethanol

InChI

InChI=1S/C12H19NO2/c1-3-12(13-8-9-14)10-4-6-11(15-2)7-5-10/h4-7,12-14H,3,8-9H2,1-2H3

InChI Key

IIGFMKPIUJMIDB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)NCCO

Origin of Product

United States

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